molecular formula C22H14N4O3 B2589133 2-oxo-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-2H-chromene-3-carboxamide CAS No. 863587-84-2

2-oxo-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-2H-chromene-3-carboxamide

Cat. No.: B2589133
CAS No.: 863587-84-2
M. Wt: 382.379
InChI Key: DETGGXQIEIBXFZ-UHFFFAOYSA-N
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Description

Imidazo[1,2-a]pyridine cores, which include “2-oxo-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-2H-chromene-3-carboxamide”, have increasing importance in the pharmaceutical industry due to their wide range of pharmacological activities . They have been used in the development of various drugs due to their diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridine derivatives, such as “this compound”, typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives . In one study, different 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives were obtained by the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with various functional groups. The docking studies performed by AutoDock Vina demonstrated that docked molecules were positioned as well as a crystallographic ligand in the COX-2 active site .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” include the reaction of aniline derivatives and α-bromo-4-(methylsulfonyl)acetophenone . The (M+1)+ peaks in LC-Ms revealed the formation of a hydrogen adduct during the ionization in the mass spectroscopy .

Scientific Research Applications

Synthesis and Chemical Properties

Research efforts have been directed towards the synthesis of chromene derivatives, including compounds structurally related to "2-oxo-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-2H-chromene-3-carboxamide". These efforts include the development of various synthetic routes and methodologies to construct chromene and its fused heterocyclic derivatives, aimed at enhancing their chemical diversity and potential biological activities. For instance, Azab et al. (2012) reported on the synthesis of functionalized chromenes, exploring reactions starting from 2-imino-N-phenyl-2H-chromene-3-carbox-amide, leading to a series of novel compounds with potential biological applications (Azab & Latif, 2012).

Biological Evaluation and Applications

Several studies have evaluated the biological activities of chromene derivatives, focusing on their antimicrobial, antioxidant, and anticancer properties. The synthesized compounds have been screened against various microbial strains, showing moderate to significant activity. For example, Laxmi et al. (2012) synthesized coumarin pyrazole pyrimidine derivatives and evaluated their antimicrobial activity, finding some compounds to exhibit good antifungal activity (Laxmi, Kuarm, & Rajitha, 2012). Additionally, El-Mekabaty (2015) investigated the antioxidant activity of heterocycles incorporating the pyrazolo-[3,4-d]pyrimidin-4-one moiety, identifying compounds with antioxidant activity comparable to ascorbic acid (El‐Mekabaty, 2015).

Future Directions

The future directions for “2-oxo-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)-2H-chromene-3-carboxamide” could involve further exploration of its potential as a COX-2 inhibitor . Additionally, more research could be conducted to better understand its physical and chemical properties, as well as its safety and hazards.

Properties

IUPAC Name

2-oxo-N-(2-phenylimidazo[1,2-a]pyrimidin-3-yl)chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14N4O3/c27-20(16-13-15-9-4-5-10-17(15)29-21(16)28)25-19-18(14-7-2-1-3-8-14)24-22-23-11-6-12-26(19)22/h1-13H,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DETGGXQIEIBXFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)NC(=O)C4=CC5=CC=CC=C5OC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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